D-Urobilinogen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Urobilinogen is a compound that is formed during the breakdown of hemoglobin in the liver. It is an important indicator of liver function and is often used in clinical settings to diagnose liver diseases.

Aplicaciones Científicas De Investigación

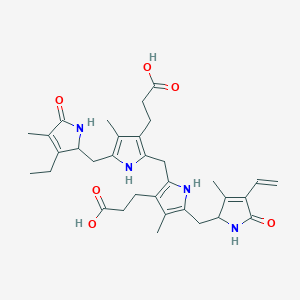

Historical and Chemical Perspectives of D-Urobilinogens The d-urobilins (d-U) are tetrapyrrolic open chain compounds derived from bilirubin. Historically, identification of urobilinoid compounds depended on specific fluorescence and absorption characteristics. The natural components of these compounds are optically active in forms of RR or SS configurations. The urobilins proper are dipyrrolinones, and there are variations such as dipyrrolidone and pyrrolinone-pyrrolidone. The quasiracemate formation between d-urobilinogen (d-Ubg) and its chromogen is of particular interest due to its association with natural or synthetic urobilinogen (Petryka et al., 1975).

Isolation and Properties of D-Urobilinogen The isolation of crystalline d-urobilinogen marked a significant advancement, particularly its differentiation from other urobilinogens like mesobilirubinogen. The isolation process and the properties of this chromogen, which was initially recognized but not isolated in the early 20th century, have been described in detail (Lowry et al., 1956).

Antioxidant Function of Urobilinogen Urobilinogen demonstrates significant antioxidative activity, surpassing other antioxidants like α-tocopherol, bilirubin, and β-carotene. It can inhibit radical chain reactions by trapping free radicals, as evidenced by the suppression of hydroperoxides formation in certain experimental setups (Nakamura et al., 2006).

Clinical Significance and Historical Context Historically, urobilin and urobilinogen have been studied for over four decades, significantly contributing to our understanding of their chemistry and clinical occurrence. These studies have evolved methods for estimation and examined their clinical significance in various contexts, including hemoglobin metabolism and hepatic insufficiency (Wilbur & Addis, 1914).

Urobilinogen as a Biomarker for Oxidative Stress Disorders Urobilinogen has been studied as a potential biomarker for oxidative stress disorders. Its presence in urine extracts, particularly in patients with schizophrenia, indicates its potential role in oxidative stress dysregulation. However, caution is advised due to interference by other compounds in assays (Lambert et al., 2023).

Physical Properties and Isolation Techniques The isolation of crystalline forms of urobilinogen, such as i-urobilinogen and d-urobilinogen, has been pivotal in understanding their physical properties and structural differences. This includes the distinction between d-urobilinogen and other similar compounds based on various physical properties (Watson et al., 1966).

Urobilinogen in Health and Disease The elimination and daily excretion of urobilinogen have been studied extensively, providing insights into its significance in health and various diseases. This includes understanding its role in hepatic function, bile passage obstruction, and blood destruction (Watson, 1931).

Propiedades

Número CAS |

17208-65-0 |

|---|---|

Nombre del producto |

D-Urobilinogen |

Fórmula molecular |

C33H42N4O6 |

Peso molecular |

590.7 g/mol |

Nombre IUPAC |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,26-27,34-35H,2,7,9-15H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |

Clave InChI |

KSQFFJKKJAEKTB-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |

SMILES canónico |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |

Otros números CAS |

17208-65-0 |

Descripción física |

Solid |

Origen del producto |

United States |

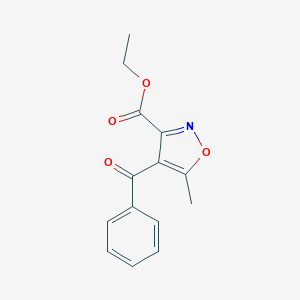

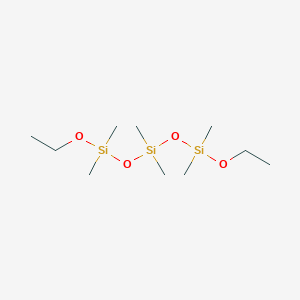

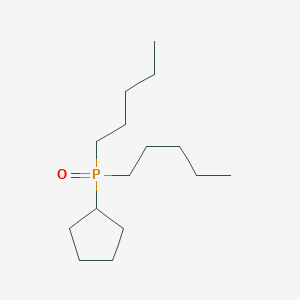

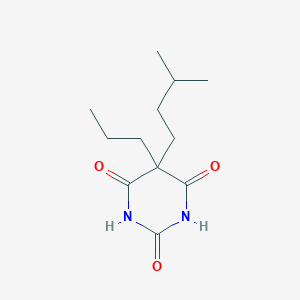

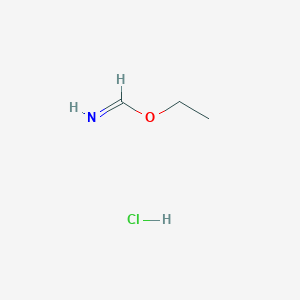

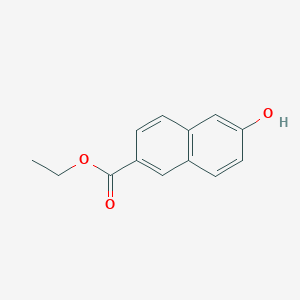

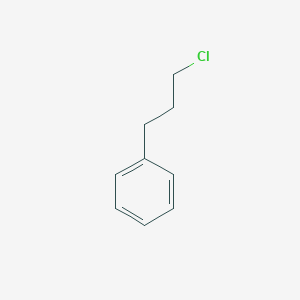

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)

![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)